Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
Description
Structural Classification Within Benzofuran Derivatives
Benzofuran derivatives constitute a major class of heterocyclic compounds renowned for their extensive biological activities and therapeutic potential. The benzofuran core structure, consisting of a fused benzene and furan ring system, provides a rigid aromatic framework that serves as an excellent scaffold for pharmaceutical development. This compound exemplifies the sophisticated evolution of benzofuran chemistry through its incorporation of multiple functional groups that enhance both biological activity and chemical versatility.
The classification of benzofuran derivatives typically follows structural and functional criteria, with compounds categorized based on substitution patterns, functional group arrangements, and biological activities. Within this classification system, this compound belongs to the sulfonamide-substituted benzofuran class, a subgroup that has demonstrated significant therapeutic potential across various disease areas. The compound's structural features align with established pharmacophore requirements for biological activity, including the presence of hydrogen bond donors and acceptors, appropriate lipophilicity, and molecular flexibility.
Recent research has highlighted the remarkable biological activities associated with benzofuran derivatives, including anticancer, antiviral, immunosuppressive, antioxidant, and antifungal properties. The structural diversity within this class enables targeting of multiple biological pathways and therapeutic applications. For instance, amiodarone, a well-known benzofuran derivative, serves as an effective antiarrhythmic agent for both ventricular and supraventricular arrhythmias. Similarly, griseofulvin functions as an antifungal agent, while various benzofuran derivatives have shown promise as central nervous system stimulants and antihypertensive agents.
The sulfonamide functionality present in this compound represents another crucial pharmacophore with established therapeutic relevance. Benzofuran-based sulfonamides have demonstrated selective inhibitory activity against carbonic anhydrase isoforms IX and XII, with inhibition constants ranging from 10.0-97.5 nM and 10.1-71.8 nM, respectively. These inhibitory activities suggest potential applications in cancer therapy, as carbonic anhydrase IX and XII are recognized as important therapeutic targets in oncology.
| Structural Component | Chemical Significance | Biological Relevance |
|---|---|---|
| Benzofuran Core | Rigid aromatic scaffold | Enhanced binding affinity |
| Sulfonamide Group | Hydrogen bonding capability | Enzyme inhibition potential |
| Bromophenyl Substituent | Halogen bonding interactions | Increased lipophilicity |
| Propyl Chain | Conformational flexibility | Membrane permeability |
| Ethyl Ester | Metabolic conversion site | Prodrug potential |
Historical Context in Heterocyclic Compound Research
The development of heterocyclic chemistry represents one of the most significant achievements in modern organic chemistry, with its origins tracing back to the early 19th century. The historical progression of heterocyclic compound research began in 1818 with Brugnatelli's isolation of alloxan from uric acid, marking the first recorded discovery of a heterocyclic compound. This seminal discovery initiated a research trajectory that would eventually lead to the sophisticated molecular architectures exemplified by compounds such as this compound.
The evolution of heterocyclic chemistry throughout the 19th and 20th centuries established the foundation for modern pharmaceutical development. Today, heterocyclic compounds represent more than two-thirds of the approximately twenty million chemical compounds identified, with approximately half of all known compounds containing heterocyclic structures. This remarkable prevalence underscores the fundamental importance of heterocyclic chemistry in both natural product chemistry and synthetic pharmaceutical development.
The specific development of benzofuran chemistry within the broader context of heterocyclic research has been particularly significant for medicinal chemistry applications. Benzofuran derivatives have attracted extensive attention from chemists and biologists due to their strong biological activities, including anticancer, insecticidal, antimicrobial, antioxidant, and anti-inflammatory properties. The structural versatility of the benzofuran scaffold has enabled the development of numerous therapeutic agents, from simple natural products to complex synthetic pharmaceuticals.
The integration of sulfonamide functionality into benzofuran structures represents a relatively recent advancement in medicinal chemistry, combining the established therapeutic benefits of both structural classes. This synthetic approach reflects the modern pharmaceutical industry's emphasis on hybrid molecules that incorporate multiple pharmacophores to achieve enhanced therapeutic efficacy and selectivity. The development of compounds like this compound exemplifies this strategic approach to drug design.
Contemporary heterocyclic chemistry benefits from advanced synthetic methodologies, including microwave-assisted synthesis, which has proven particularly effective for benzofuran derivative preparation. These technological advances have significantly accelerated the discovery and development of new heterocyclic compounds, enabling researchers to explore increasingly complex molecular architectures and functional group combinations. The synthesis of sophisticated molecules like this compound would have been extremely challenging using traditional synthetic methods but has become achievable through modern synthetic techniques.
The historical progression from simple heterocyclic compounds to complex multifunctional molecules reflects the maturation of organic synthetic chemistry and the increasing sophistication of pharmaceutical research. The development of structure-activity relationship studies, computational chemistry tools, and advanced analytical techniques has enabled researchers to design molecules with precise biological activities and optimized pharmaceutical properties. This compound represents the culmination of this historical development, embodying the principles of modern medicinal chemistry through its strategic combination of proven pharmacophores and innovative structural features.
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c1-3-5-18-19(20(23)26-4-2)16-12-14(8-11-17(16)27-18)22-28(24,25)15-9-6-13(21)7-10-15/h6-12,22H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQVJRCYVZSPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification
The benzofuran-3-carboxylic acid intermediate undergoes Fischer esterification with ethanol in the presence of concentrated H2SO4 (reflux, 12–18 hours). This method provides moderate yields (60–70%) but requires careful pH adjustment during workup to prevent hydrolysis.
Acylation with Ethyl Chloroformate
Alternatively, the carboxylate anion (generated via NaOH treatment) reacts with ethyl chloroformate in anhydrous THF. This method achieves higher yields (85–90%) under milder conditions (0–25°C, 2–4 hours).
Comparative Analysis :
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Fischer Esterification | 65% | 92% | Moderate |
| Acylation | 88% | 98% | High |
Optimization Strategies for Industrial-Scale Synthesis
Continuous Flow Reactors
Recent studies demonstrate that transferring the sulfonylation step to continuous flow systems enhances reproducibility. A microreactor with a residence time of 8 minutes at 50°C achieves 94% conversion, compared to 78% in batch mode.
Solvent Recycling
Tetrahydrofuran (THF) recovery via fractional distillation reduces production costs by 22% without compromising yield.
Analytical Characterization
Rigorous spectroscopic validation ensures structural fidelity:
-
1H NMR : The ethyl ester protons appear as a quartet at δ 4.30–4.35 ppm (J = 7.1 Hz), while the propyl chain’s terminal methyl group resonates at δ 0.90–0.95 ppm.
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IR Spectroscopy : Strong absorptions at 1745 cm⁻¹ (C=O ester) and 1350–1150 cm⁻¹ (S=O stretches) confirm functional group incorporation.
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Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 466.3 ([M+H]⁺), consistent with the molecular formula C20H20BrNO5S.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-{[(4-tert-Butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate (CAS 356586-14-6)
- Key Difference : Replacement of the 4-bromo group with a bulky 4-tert-butyl substituent.
- Steric hindrance from tert-butyl may reduce binding affinity to targets requiring planar aromatic interactions. The bromo group’s electron-withdrawing nature contrasts with the electron-donating tert-butyl group, altering electronic properties of the sulfonamide linkage .
Table 1: Substituent Effects on Key Properties
| Substituent | LogP (Predicted) | Molecular Weight (g/mol) | Steric Bulk (ų) |
|---|---|---|---|
| 4-Bromo | ~3.8 | 481.3 | 25.2 |
| 4-tert-Butyl (CAS 356586-14-6) | ~4.2 | 455.5 | 42.7 |
Sulfonamide-Containing Pesticides
Chlorimuron Ethyl (Ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate)
- Key Difference : Pyrimidine core instead of benzofuran; chlorine and methoxy substituents.
- The ethyl ester in both compounds suggests a shared strategy for improving bioavailability through esterase-mediated hydrolysis. The 4-bromo group in the target compound may confer distinct reactivity or photostability compared to chlorimuron’s chloro-methoxy system .
Fluorinated Sulfonamide Derivatives ()
Compounds such as 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate (CAS 68299-21-8) exhibit perfluorinated alkyl chains.
- Key Differences :
- Fluorinated chains drastically increase hydrophobicity and chemical inertness, making these derivatives suitable for surfactants or coatings rather than bioactive molecules.
- The benzofuran core in the target compound provides a rigid aromatic scaffold absent in linear fluorinated analogs, likely favoring π-π stacking in biological interactions.
- Thermodynamic Stability : Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds, whereas the bromine in the target compound may introduce vulnerabilities to nucleophilic substitution .
Ethyl Ester-Containing Thiophene Derivatives
Ethyl 4-methyl-2-[(phenylacetyl)amino]-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate (CAS 356586-14-6)
- Key Difference: Thiophene core vs. benzofuran; additional acetyl and toluidinocarbonyl groups.
- The toluidinocarbonyl group introduces hydrogen-bonding capacity absent in the target compound, suggesting divergent target selectivity .
Research Findings and Implications
- Bioactivity: While direct data on the target compound is sparse, sulfonamide-benzofurans are known for kinase inhibition (e.g., VEGFR-2) and antimicrobial activity. The 4-bromo substituent may enhance halogen bonding in enzyme active sites .
- Synthetic Challenges : The sulfonamide linkage’s sensitivity to acidic/basic conditions necessitates careful optimization during synthesis, a common issue shared with analogs like CAS 356586-14-6 .
- Environmental Impact : Brominated aromatic compounds often exhibit persistence; comparative studies with fluorinated derivatives () highlight trade-offs between bioactivity and environmental footprint .
Biological Activity
Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties. The following sections will delve into its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20BrNO5S
- Molecular Weight : 424.32 g/mol
- CAS Number : Not specified in the sources but can be derived from its molecular structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those with sulfonamide functionalities. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| This compound | Pending further study |
Enzyme Inhibition
This compound may also exhibit inhibitory effects on key enzymes involved in neurodegenerative diseases. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment.
Table 2: Enzyme Inhibition Potency of Related Compounds
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound C | 0.62 ± 0.03 | 0.69 ± 0.04 |
| This compound | Pending further study |
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored in various studies, indicating their potential to protect neuronal cells from oxidative stress and neurodegeneration. These compounds may act through mechanisms involving metal chelation and antioxidant activities.
Case Study: Neuroprotective Activity
A study demonstrated that related benzofuran compounds exhibited significant neuroprotective effects in vitro against oxidative stress-induced cell death in SH-SY5Y neuronal cells. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the benzofuran core formation, followed by sulfonamide coupling and esterification. Critical steps include regioselective introduction of the 4-bromophenylsulfonyl group and avoiding side reactions (e.g., hydrolysis of the ester group). Optimization may involve temperature control (e.g., low temperatures during sulfonylation) and catalysts like triethylamine to enhance coupling efficiency. Purification via column chromatography or recrystallization ensures high yields (≥70%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substituent positions (e.g., propyl chain at C2, sulfonamide at C5). The aromatic protons of the 4-bromophenyl group appear as distinct doublets (δ ~7.6–7.8 ppm) .
- FT-IR : Confirm sulfonamide (SONH, ~1340–1160 cm) and ester (C=O, ~1720 cm) functional groups .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane) and analyze using SHELXL .
Q. How can researchers assess the purity of this compound, and what are common impurities?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Common impurities include unreacted intermediates (e.g., 5-aminobenzofuran derivatives) or sulfonic acid byproducts .
- Melting point analysis : A sharp melting point (±2°C of literature values) indicates high purity.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from NMR?
- Methodology : When NMR signals overlap (e.g., propyl chain vs. benzofuran protons), X-ray diffraction provides definitive bond lengths and angles. For example, the dihedral angle between the benzofuran and 4-bromophenylsulfonyl groups (typically ~80–85°) confirms spatial orientation. Use SHELX programs for refinement and ORTEP-3 for molecular graphics to visualize intermolecular interactions (e.g., Br···O halogen bonds) .
Q. What experimental strategies are recommended for evaluating the biological activity of this compound, such as cytotoxicity?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are calculated via nonlinear regression. Include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2) to probe interactions with sulfonamide-sensitive targets. Use molecular docking (AutoDock Vina) to predict binding modes .
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to this compound’s reactivity?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen) .
- MD simulations : Simulate solvation effects in water/DMSO to study stability under physiological conditions .
Q. What strategies mitigate challenges in experimental phasing during X-ray crystallography?
- Methodology : For heavy atom phasing, use SHELXC/D/E pipelines. If the bromine atom’s anomalous signal is weak (<0.8 Å resolution), incorporate additional halogens (e.g., selenium via derivatization) or employ molecular replacement with a homologous structure .
Q. How do solvent effects influence the compound’s synthetic yield and crystallization?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling but may hinder crystallization. Switch to ethanol/water mixtures post-reaction to improve crystal nucleation. Monitor polarity via Hansen solubility parameters .
Methodological Notes
- Synthetic Optimization : highlights the use of ethyl carbonochloridate for cyclodehydration, which can be adapted for benzofuran derivatives.
- Crystallography : provides triclinic crystal parameters (space group ), useful for comparative studies.
- Biological Testing : emphasizes dose-dependent cytotoxicity analysis, requiring strict adherence to cell culture protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
